Dimethyl 3-methylphthalate
CAS No.: 21483-46-5
Cat. No.: VC3853192
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21483-46-5 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | dimethyl 3-methylbenzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3 |
| Standard InChI Key | CSYOORDPNRFQTI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC |
Introduction
Chemical and Physical Properties
Molecular Structure and Characteristics
The molecular formula of dimethyl 3-methylphthalate is , with a molecular weight of 208.21 g/mol. Its structure differs from DMP by the addition of a methyl group at the benzene ring’s 3-position, which may influence polarity, solubility, and thermal stability.
Table 1: Comparative Properties of Dimethyl 3-Methylphthalate and DMP
The methyl substitution likely reduces water solubility compared to DMP due to increased hydrophobicity, while slightly elevating boiling point owing to greater molecular mass .
Spectroscopic Data
While experimental spectra for dimethyl 3-methylphthalate are scarce, its infrared (IR) spectrum would theoretically exhibit peaks for ester carbonyl groups (), aromatic C–H stretching (), and methyl C–H vibrations (). Nuclear magnetic resonance (NMR) would show distinct signals for the methyl ester groups () and aromatic protons influenced by the 3-methyl substituent .
Synthesis and Production
Esterification of 3-Methylphthalic Acid
The primary synthesis route involves esterifying 3-methylphthalic acid with methanol under acidic catalysis:
This method mirrors DMP production, where phthalic anhydride reacts with methanol . Challenges include ensuring complete esterification of both carboxylic groups and purifying the product from residual reactants.
Industrial Scalability
No industrial-scale production of dimethyl 3-methylphthalate has been reported, unlike DMP, which is manufactured globally for plastics and repellents . Scaling would require optimizing reaction conditions (e.g., temperature, catalyst concentration) to maximize yield while minimizing side products like monoesters.
Applications and Functional Uses
Insect Repellents
DMP’s repellent properties against mosquitoes and lice are well-documented . The 3-methyl derivative could exhibit similar or enhanced activity due to altered volatility and skin permeability, though toxicity profiles must be evaluated.
Specialty Chemicals
Potential niche applications include:
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Solvents: For resins and cellulose derivatives, leveraging its moderate polarity.
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Pharmaceutical intermediates: As a precursor in synthesizing bioactive molecules.
Citations ChemicalBook (2025). Dimethyl Phthalate. Retrieved from [link] Cargo Handbook (n.d.). Dimethyl Phthalate. Retrieved from [link] NICNAS (2014). Dimethyl Phthalate Assessment Report. Retrieved from [link]
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